O,O,S-Triethyl thiophosphate

Description

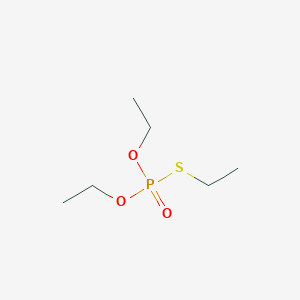

Structure

3D Structure

Properties

IUPAC Name |

1-[ethoxy(ethylsulfanyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3PS/c1-4-8-10(7,9-5-2)11-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXTYUIZRKSYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073253 | |

| Record name | O,O,S-Triethyl thiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-09-0 | |

| Record name | Phosphorothioic acid, O,O,S-triethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O,S-Triethyl phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O,S-Triethyl thiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

O,O,S-Triethyl thiophosphate fundamental properties

An In-depth Technical Guide to the Core Properties of O,O,S-Triethyl Phosphorothioate

Prepared by: Gemini, Senior Application Scientist

Foreword

This document provides a comprehensive technical overview of O,O,S-Triethyl phosphorothioate (OOS-TEP), an organophosphorus compound of significant interest in toxicological research and pesticide development. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts. Instead, this guide is structured to deliver field-proven insights, elucidating the causal relationships that underpin the compound's synthesis, mechanism of action, and analytical determination. The protocols described herein are designed as self-validating systems, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations. Every key claim is substantiated with citations to authoritative sources, ensuring scientific integrity.

Compound Identification and Core Physicochemical Properties

O,O,S-Triethyl phosphorothioate is a member of the organophosphate class of chemicals. It is a structural isomer of the more commonly known O,O,O-Triethyl phosphorothioate (CAS 126-68-1), and this distinction is critical; the placement of the sulfur atom dictates its metabolic activation and toxicological profile.

| Property | Value | Source(s) |

| IUPAC Name | 1-[ethoxy(ethylsulfanyl)phosphoryl]oxyethane | [1] |

| Synonyms | O,O,S-Triethyl thiophosphate, O,O-Diethyl S-ethyl phosphorothioate, Phosphorothioic acid O,O,S-triethyl ester | [2][3] |

| CAS Number | 1186-09-0 | [3] |

| Molecular Formula | C6H15O3PS | [3] |

| Molecular Weight | 198.22 g/mol | [3] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | ~217 °C (estimate) | [4] |

| Density | ~1.11 g/mL | [4] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4] |

| Oral LD50 (Rat) | 27 mg/kg | [4] |

Synthesis and Purification Workflow

The synthesis of O,O,S-trialkyl phosphorothioates is typically achieved via the S-alkylation of an O,O-dialkyl phosphorothioate salt. This nucleophilic substitution reaction is a reliable method for forming the P-S-C bond characteristic of this compound class.[5] The causality is straightforward: the phosphorothioate anion is an excellent nucleophile, and the sulfur atom is a soft nucleophilic center, preferentially attacking the soft electrophilic carbon of an alkyl halide.[5]

Experimental Protocol: Synthesis of O,O,S-Triethyl Phosphorothioate

This protocol is based on the general principle of S-alkylation of O,O-diethyl phosphorothioate.

Materials:

-

Sodium O,O-diethyl phosphorothioate (or generated in situ from O,O-diethyl phosphite, sulfur, and a base like sodium ethoxide)

-

Ethyl bromide (or ethyl iodide)

-

Anhydrous acetonitrile (or acetone)

-

Diatomaceous earth

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Reagent Preparation: Dissolve Sodium O,O-diethyl phosphorothioate (1.0 eq) in anhydrous acetonitrile under a nitrogen atmosphere.

-

Alkylation: Add ethyl bromide (1.1 eq) dropwise to the stirred solution at room temperature. The slight excess of the alkylating agent ensures the complete consumption of the starting salt.

-

Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 80°C for acetonitrile). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots with ³¹P NMR spectroscopy, watching for the disappearance of the starting material's signal and the appearance of the product's signal. The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solution through a pad of diatomaceous earth to remove the sodium bromide salt precipitate.

-

Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting crude oil in diethyl ether and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Final Product: The resulting liquid is O,O,S-Triethyl phosphorothioate. Purity should be assessed by GC-MS and NMR spectroscopy. For highly pure material, vacuum distillation or column chromatography on silica gel may be employed.

Synthesis Workflow Diagram

Caption: Laboratory synthesis workflow for O,O,S-Triethyl phosphorothioate.

Toxicodynamics and Core Mechanism of Action

The toxicity of OOS-TEP, like many phosphorothioates, is not direct. It requires metabolic bioactivation to exert its primary toxic effect.[6] The core mechanism involves a "lethal synthesis" where the relatively benign parent compound is converted into a highly potent inhibitor of a critical enzyme.

Metabolic Activation and Acetylcholinesterase (AChE) Inhibition

-

The Protoxin: OOS-TEP in its native P=S (thion) form is a poor inhibitor of acetylcholinesterase (AChE).[6]

-

Bioactivation: In the liver and other tissues, Cytochrome P450 (CYP) enzymes catalyze an oxidative desulfuration reaction.[1] This process replaces the sulfur atom with an oxygen atom, converting OOS-TEP into its oxygen analog (oxon), O,O,S-Triethyl phosphate.

-

The Active Toxin: This oxon is a powerful, irreversible inhibitor of AChE. The phosphorus atom of the oxon is highly electrophilic and is attacked by a serine hydroxyl group in the active site of AChE.[7]

-

Enzyme Inactivation: This forms a stable, phosphorylated enzyme that is catalytically inactive.

-

Pathophysiology: The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine at cholinergic synapses and neuromuscular junctions. This causes overstimulation of muscarinic and nicotinic receptors, leading to the clinical signs of cholinergic crisis: salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (SLUDGE), as well as muscle tremors, paralysis, and ultimately, respiratory failure.[8]

Signaling Pathway: AChE Inhibition

Caption: Metabolic activation and mechanism of AChE inhibition by OOS-TEP.

Non-Cholinergic Pulmonary Toxicity

Distinct from its systemic cholinergic effects, OOS-TEP is known to cause direct lung damage in animal models.[9][10] This suggests a site-specific toxicity mechanism. The leading hypothesis is that the same CYP450-mediated bioactivation that occurs in the liver also happens locally within specific lung cells, such as the non-ciliated bronchiolar epithelial (Clara) cells.[11] This localized production of the highly reactive oxon can lead to covalent binding to cellular macromolecules, oxidative stress, and direct cellular necrosis, resulting in morphological changes and inflammation independent of systemic AChE inhibition.[11][12]

Core Experimental Protocols

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a framework for the quantitative analysis of OOS-TEP in a simple matrix like water or buffer, which can be adapted for more complex biological samples with appropriate extraction and cleanup steps.[2][13]

Rationale: GC is ideal for analyzing volatile and semi-volatile compounds like OOS-TEP. MS provides high selectivity and sensitivity, allowing for definitive identification based on mass-to-charge ratio and fragmentation patterns, which is critical for distinguishing isomers.[13]

Instrumentation & Consumables:

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

Autosampler

-

Fused silica capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm x 0.25 µm)

-

Helium (carrier gas)

-

OOS-TEP certified reference standard

-

Volumetric flasks, microsyringes

Procedure:

-

Standard Preparation: Prepare a stock solution of OOS-TEP in a suitable solvent (e.g., ethyl acetate). Perform serial dilutions to create a calibration curve covering the expected sample concentration range (e.g., 0.1 to 10 µg/mL).

-

Sample Preparation (Aqueous): For clean aqueous samples, direct aqueous injection may be possible. For complex matrices (plasma, tissue homogenate), a liquid-liquid extraction (e.g., with dichloromethane or ethyl acetate) or solid-phase extraction (SPE) is required to remove interferences.

-

GC-MS Parameters:

-

Inlet: Splitless mode, 250°C

-

Oven Program: Initial 60°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Transfer Line: 280°C

-

Ion Source: 230°C

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for OOS-TEP (e.g., parent ion and key fragments). A full scan analysis should be performed initially to determine these ions.

-

-

Analysis: Inject 1 µL of each standard and sample.

-

Quantification: Integrate the peak area for the primary quantifying ion. Construct a linear regression calibration curve from the standards and calculate the concentration of OOS-TEP in the unknown samples.

Analytical Workflow Diagram

Sources

- 1. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanisms of organophosphorus pesticide toxicity in the context of airway hyperreactivity and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. O,O,S-triethyl phosphorothioate CAS#: 1186-09-0 [m.chemicalbook.com]

- 10. gcms.cz [gcms.cz]

- 11. Cellular responses to O,O,S-trimethyl phosphorothioate-induced pulmonary injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flavorings-Related Lung Disease: A Brief Review and New Mechanistic Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to O,O,S-Triethyl phosphorothioate

This guide provides a comprehensive technical overview of O,O,S-Triethyl phosphorothioate, a significant organophosphorus compound. Designed for researchers, scientists, and professionals in drug development and chemical safety, this document delves into its core chemical identity, physicochemical properties, toxicological profile, and the logic behind its formal nomenclature.

Core Chemical Identity and Structure

O,O,S-Triethyl phosphorothioate is an organothiophosphate, a class of compounds where at least one oxygen atom in a phosphate group is replaced by sulfur.[1] It is crucial to distinguish this compound from its isomer, O,O,O-Triethyl phosphorothioate, as the placement of the sulfur atom dictates its chemical properties and reactivity.

IUPAC Name: The formal IUPAC name for this compound is O,O,S-Triethyl phosphorothioate .[2][3][4] An alternative, though less common, systematic name is 1-[ethoxy(ethylsulfanyl)phosphoryl]oxyethane.[3]

Synonyms: The compound is known by several other names in literature and commercial listings, including O,O,S-Triethyl phosphorothiolate, O,O-Diethyl S-ethyl phosphorothioate, and Thiophosphoric acid O,O,S-triethyl ester.[3][4]

Key Identifiers:

Molecular Structure

The structure of O,O,S-Triethyl phosphorothioate features a central pentavalent phosphorus atom. This phosphorus center is bonded to four other groups:

-

One oxygen atom via a double bond (a phosphoryl group, P=O).

-

Two oxygen atoms via single bonds, each connected to an ethyl group (two ethoxy groups, -OCH₂CH₃).

-

One sulfur atom via a single bond, which is in turn connected to an ethyl group (an ethylthio group, -SCH₂CH₃).

This specific arrangement, known as a phosphorothiolate, contains a P=O bond and a P-S-C linkage. This is distinct from the isomeric phosphorothionate form (O,O,O-isomer), which contains a P=S bond and a P-O-C linkage.

Caption: Chemical structure of O,O,S-Triethyl phosphorothioate.

Physicochemical and Spectroscopic Data

Understanding the physical properties of a compound is fundamental for its handling, application, and analysis.

Physical Properties

The following table summarizes the key physicochemical properties of O,O,S-Triethyl phosphorothioate.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid/oil | [2][4] |

| Boiling Point | 217°C (estimated) | [2] |

| Density | 1.1100 g/cm³ | [2] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |

| Storage | 2-8°C, Refrigerator, Under Inert Atmosphere | [2][4] |

Understanding the IUPAC Name: A Logical Breakdown

The IUPAC name provides a precise description of the molecule's connectivity. The choice of nomenclature is critical as it differentiates between structural isomers.

Caption: Logical workflow for constructing the IUPAC name.

-

Phosphoro- : This root indicates a derivative of a phosphorus oxoacid, in this case, phosphoric acid (H₃PO₄).

-

-thioate : This suffix signifies that one of the oxygen atoms of the parent phosphate has been substituted with a sulfur atom.

-

Triethyl : This indicates the presence of three ethyl (-CH₂CH₃) groups.

-

O,O,S- : These are locants that specify the exact points of attachment for the three ethyl groups. Two ethyl groups are bonded to oxygen atoms (hence O,O-diethyl), and one ethyl group is bonded to the sulfur atom (hence S-ethyl). This precise designation is vital to distinguish it from the O,O,O-isomer (CAS 126-68-1), where all three ethyl groups are attached to oxygens and the sulfur is double-bonded to the phosphorus.[5][6]

Synthesis and Reactivity Insights

Synthesis Context

While specific industrial synthesis routes for O,O,S-Triethyl phosphorothioate are proprietary, the synthesis of related organothiophosphates provides valuable insight. Generally, these compounds can be synthesized through various phosphorylation and thio-phosphorylation reactions. For instance, the synthesis of arylthiophosphonates can be achieved through methods like the thio-oxidation of phosphorus(III) species or the direct phosphorylation of organometallic intermediates.[7] A relevant reaction is the base-induced phospho-Fries rearrangement of O-aryl-O,O-diethylthiophosphates, which transforms a P-O-Aryl bond into a P-Aryl bond, showcasing the manipulability of these structures.[7][8]

Chemical Reactivity

As with other organophosphates, the reactivity of O,O,S-Triethyl phosphorothioate is centered around the phosphorus atom. Key reactivity considerations include:

-

Hydrolysis: The ester linkages (P-O-C and P-S-C) are susceptible to hydrolysis, particularly under strong acidic or basic conditions.

-

Oxidation: The sulfur atom can be oxidized. Organophosphates are known to release toxic phosphorus oxides upon partial oxidation.[9]

-

Reaction with Reducing Agents: In the presence of strong reducing agents, organophosphates can form highly toxic and flammable phosphine gas.[9]

Toxicological Profile and Applications

Primary Applications

O,O,S-Triethyl phosphorothioate is an organophosphorus pesticide.[2] This class of compounds was developed for broad-spectrum insecticidal activity. The mechanism of toxicity in insects often involves metabolic oxidation of a less toxic P=S bond (in thionate isomers) to the highly toxic P=O bond (the oxon form), which is a potent inhibitor of the critical enzyme acetylcholinesterase.[1] While O,O,S-Triethyl phosphorothioate already possesses the P=O bond, its toxicological properties are significant.

Mammalian Toxicity

This compound is classified as highly toxic.

-

Acute Toxicity: It is a poison by ingestion, intravenous, and intraperitoneal routes.[2] The oral LD₅₀ in rats is reported to be 27 mg/kg.[2]

-

Health Effects: Studies have shown that it can induce toxicological lung damage in rats.[2] Research on the related compound, O,O,S-trimethyl phosphorothioate, indicates that compounds with this specific thiol structure can cause delayed mortality in rats, who may refuse food and water after exposure.[10]

-

Safety Precautions: When heated to decomposition, it emits toxic fumes of phosphorus oxides (POx) and sulfur oxides (SOx).[2] Due to its toxicity, handling requires stringent safety protocols, including use in well-ventilated areas and appropriate personal protective equipment (PPE).

Conclusion

O,O,S-Triethyl phosphorothioate is a well-defined organophosphorus compound with significant applications and a notable toxicological profile. A precise understanding of its structure, as defined by its IUPAC name and confirmed by spectroscopic methods, is paramount for its safe handling and for research into its biological and chemical activities. The distinction between this phosphorothiolate isomer and its phosphorothionate counterpart is a critical lesson in chemical specificity, impacting everything from reactivity to biological function. Professionals working with this or related compounds must adhere to strict safety guidelines commensurate with its high toxicity.

References

-

O,O',O''-Triethyl phosphorothioate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

O,O-diethyl phosphorothioate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

O,O,O-Triethyl thiophosphate. (n.d.). NIST WebBook. Retrieved January 24, 2026, from [Link]

-

O,O,S-Triethyl Phosphorothiolate. (n.d.). Pharmaffiliates. Retrieved January 24, 2026, from [Link]

- Process for the preparation and recovery of triethyl phosphite and derivatives thereof. (n.d.). Google Patents.

-

Synthesis of O,O-diethyl arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

-

Dieng, T., et al. (2005). Synthesis of O,O-Diethyl Arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. Synlett. Retrieved January 24, 2026, from [Link]

-

O,O,O-Triethyl thiophosphate Phase change data. (n.d.). NIST WebBook. Retrieved January 24, 2026, from [Link]

-

Organothiophosphate. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Ali, F. A., & Fukuto, T. R. (1982). Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides. Journal of Agricultural and Food Chemistry. Retrieved January 24, 2026, from [Link]

Sources

- 1. Organothiophosphate - Wikipedia [en.wikipedia.org]

- 2. O,O,S-triethyl phosphorothioate CAS#: 1186-09-0 [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. O,O',O''-Triethyl phosphorothioate | C6H15O3PS | CID 31354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. O,O,O-Triethyl thiophosphate [webbook.nist.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. TRIETHYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

O,O,S-Triethyl thiophosphate CAS number 1186-09-0

An In-Depth Technical Guide to O,O,S-Triethyl phosphorothioate (CAS 1186-09-0)

This guide provides a comprehensive technical overview of O,O,S-Triethyl phosphorothioate, an organophosphate compound of significant interest in toxicological research and specialized chemical applications. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, toxicological profile, and analytical methodologies, grounding all claims in authoritative data.

Introduction and Strategic Overview

O,O,S-Triethyl phosphorothioate is an organothiophosphate compound, an isomer of the more commonly known pesticide-related compound, O,O,O-Triethyl phosphorothioate (CAS 126-68-1).[1] While structurally similar, the placement of the sulfur atom—bonded directly to the phosphorus atom in a P=O (phosphoryl) bond configuration rather than a P=S (thiophosphoryl) bond—critically alters its chemical reactivity and biological activity. Its primary relevance stems from its use as a pesticide and as a research tool to investigate organophosphate-induced toxicity, particularly concerning pulmonary damage.[2][3][4] Understanding its distinct metabolic activation and mechanism of action is crucial for toxicologists and drug development professionals studying organophosphate poisoning and potential countermeasures.

Physicochemical Characteristics

A precise understanding of a compound's physical and chemical properties is fundamental to its application in any experimental setting. These properties dictate solubility, stability, and appropriate handling procedures.

| Property | Value | Source(s) |

| CAS Registry Number | 1186-09-0 | [5][6] |

| Molecular Formula | C6H15O3PS | [5][6] |

| Molecular Weight | 198.22 g/mol | [5][6] |

| Appearance | Clear Colourless Oil / Liquid | [2][5] |

| Boiling Point | 105-108 °C at 10 Torr; 217°C (estimated at 760 Torr) | [2][7] |

| Density | 1.1095 - 1.1100 g/cm³ at 20°C | [2][7] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2][4] |

| Storage Conditions | 2-8°C, Refrigerator, Under Inert Atmosphere | [2][5] |

| IUPAC Name | 1-[ethoxy(ethylsulfanyl)phosphoryl]oxyethane | [6] |

| Canonical SMILES | CCOP(=O)(OCC)SCC | [6][7] |

| InChI | InChI=1S/C6H15O3PS/c1-4-8-10(7,9-5-2)11-6-3/h4-6H2,1-3H3 | [6] |

| InChIKey | YEXTYUIZRKSYHA-UHFFFAOYSA-N | [7] |

Synthesis and Chemical Logic

The synthesis of organothiophosphates like O,O,S-Triethyl phosphorothioate typically involves the phosphorylation of a suitable thiol. A common and logical pathway is a variation of the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a sulfenyl chloride. However, a more direct route involves the reaction of a dialkyl phosphite with an ethyl sulfenyl derivative or, alternatively, the alkylation of a salt of O,O-diethyl phosphorothioic acid.

The following diagram illustrates a plausible synthetic pathway. The choice of a base is critical; a non-nucleophilic base is required to prevent side reactions with the electrophilic phosphorus center.

Caption: Plausible synthetic route to O,O,S-Triethyl phosphorothioate.

Toxicology and Mechanism of Action

The toxicity of O,O,S-Triethyl phosphorothioate is a subject of significant research, primarily due to its potent and specific effects, particularly on lung tissue.[2][3]

Metabolic Activation: The Causality of Toxicity

Unlike many direct-acting toxicants, the parent compound O,O,S-Triethyl phosphorothioate is likely a pro-toxin. Its toxicity is mediated through metabolic activation, a critical concept for any toxicological assessment. The primary site of this metabolism is the liver and lung, involving cytochrome P450 enzymes.[8] The key transformation is the oxidative metabolism of the alkylthio (S-ethyl) moiety.[8] This bioactivation creates a highly reactive electrophilic intermediate, which is considered the "proximal toxin" responsible for cellular damage.[8] This is distinct from many other organophosphates where the P=S bond is oxidized to a P=O bond (oxidative desulfuration) to inhibit acetylcholinesterase.

Caption: Bioactivation of O,O,S-Triethyl phosphorothioate to its proximal toxin.

Toxicological Profile

-

Acute Toxicity: The compound is classified as poisonous by ingestion, intravenous, and intraperitoneal routes.[2] The oral LD50 in rats is reported as 27 mg/kg, indicating high acute toxicity.[2]

-

Organ-Specific Toxicity: A hallmark of O,O,S-Triethyl phosphorothioate poisoning is severe, dose-dependent lung damage in rats.[2][3] This is attributed to the metabolic activation within the lung's Clara cells, leading to necrosis.[8]

-

Genotoxicity and Reproductive Effects: O,O,S-Triethyl phosphorothioate is a metabolite of several organophosphate pesticides. Studies have linked the presence of its parent metabolite, diethylthiophosphate (DETP), in urine to an increased number of sperm susceptible to chromatin alteration and a higher frequency of aneuploidy in sperm among populations exposed to organophosphate pesticides.[9] This suggests a potential for genotoxicity following exposure, likely mediated by its metabolites.[9]

Analytical Methodologies

Accurate detection and quantification are essential for both research and clinical diagnostics. The analysis of organophosphates and their metabolites relies heavily on chromatographic techniques.

Core Techniques

The standard approach for analyzing non-volatile organophosphates like O,O,S-Triethyl phosphorothioate involves Gas Chromatography (GC) coupled with a selective detector.[10]

-

Gas Chromatography (GC): Separates the compound from the sample matrix based on its volatility and interaction with the stationary phase of the GC column.

-

Mass Spectrometry (GC-MS): Provides definitive identification by fragmenting the molecule and creating a unique mass spectrum, which acts as a chemical fingerprint.[10]

-

Flame Photometric Detector (FPD): A highly sensitive and selective detector for sulfur- or phosphorus-containing compounds, making it ideal for this application.

Sample Preparation and Analysis Protocol (General Workflow)

This protocol is a self-validating system for the quantitative analysis of O,O,S-Triethyl phosphorothioate in a non-biological matrix (e.g., environmental sample, formulation).

Objective: To quantify the concentration of O,O,S-Triethyl phosphorothioate using GC-FPD.

Materials:

-

O,O,S-Triethyl phosphorothioate certified reference standard.

-

High-purity solvents (e.g., hexane, ethyl acetate).

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup if required.

-

GC-FPD system with an appropriate capillary column (e.g., DB-5ms).

-

Volumetric flasks, pipettes, and autosampler vials.

Methodology:

-

Standard Preparation (Calibration Curve):

-

Prepare a stock solution of the reference standard (e.g., 1000 µg/mL) in ethyl acetate.

-

Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Causality: This range must bracket the expected concentration in the unknown samples to ensure accurate interpolation.

-

Include an internal standard (e.g., triphenyl phosphate) in all standards and samples to correct for variations in injection volume and detector response.

-

-

Sample Extraction:

-

Accurately weigh or measure the sample.

-

Extract the analyte using an appropriate solvent (e.g., ethyl acetate) via sonication or vortexing.

-

Centrifuge to pellet any solids.

-

-

Cleanup (If Necessary):

-

If the sample matrix is complex (contains interfering compounds), pass the extract through an SPE cartridge to remove impurities. Causality: A clean extract prevents contamination of the GC system and reduces signal interference, ensuring the integrity of the quantitative result.

-

Elute the analyte from the SPE cartridge and concentrate the eluate under a gentle stream of nitrogen.

-

-

GC-FPD Analysis:

-

Inject the calibration standards to generate a calibration curve (Peak Area Ratio vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for the assay to be considered valid.

-

Inject the prepared samples.

-

Quantify the analyte concentration in the samples by interpolating their peak area ratios from the calibration curve.

-

-

Validation:

-

Analyze a blank sample to ensure no system contamination.

-

Analyze a Quality Control (QC) sample (a standard of known concentration prepared independently) with each batch. The result must be within ±15% of the nominal value. Trustworthiness: This step validates the accuracy of the calibration curve and the entire analytical run.

-

Caption: General workflow for the quantitative analysis of O,O,S-Triethyl phosphorothioate.

References

-

PubChem. (n.d.). O,O-diethyl phosphorothioate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

NIST. (n.d.). O,O,O-Triethyl thiophosphate. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Triethyl phosphite. Retrieved January 23, 2026, from [Link]

-

Pharmaffiliates. (n.d.). O,O,S-Triethyl Phosphorothiolate. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). O,O',O''-Triethyl phosphorothioate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Verschoyle, R. D., & Cabral, J. R. (1982). Some aspects of the toxicology of trimethyl and triethyl phosphorothioates. Archives of toxicology. Supplement = Archiv fur Toxikologie. Supplement, 5, 245–247. Retrieved from [Link]

-

Hagen, B., Dale, O., Neverdal, G., Azri, S., & Nilsen, O. G. (1991). Metabolism and alkylating activity of thio-TEPA in rat liver slice incubation. Cancer chemotherapy and pharmacology, 28(6), 441–447. Retrieved from [Link]

-

Defense Technical Information Center. (2003). Quantitative Method for the Detection of Triethyl Phosphate in Aqueous Solutions. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Retrieved January 23, 2026, from [Link]

-

CAS. (n.d.). Phosphorothioic acid, O,O,S-triethyl ester. CAS Common Chemistry. Retrieved January 23, 2026, from [Link]

Sources

- 1. O,O,O-Triethyl thiophosphate [webbook.nist.gov]

- 2. O,O,S-triethyl phosphorothioate CAS#: 1186-09-0 [m.chemicalbook.com]

- 3. O,O,S-Triethyl Phosphorothiolate | CymitQuimica [cymitquimica.com]

- 4. O,O,S-triethyl phosphorothioate | 1186-09-0 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. O,O,S-Triethyl Phosphorothiolate | LGC Standards [lgcstandards.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Some aspects of the toxicology of trimethyl and triethyl phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

O,O,S-Triethyl Thiophosphate: A Deep Dive into its Mechanism as an Acetylcholinesterase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

O,O,S-Triethyl thiophosphate (OOS-TETP) belongs to the potent class of organophosphorus (OP) compounds, which exert their primary toxicological effects through the irreversible inhibition of acetylcholinesterase (AChE).[1][2] This enzyme is critical for the termination of nerve impulses in cholinergic pathways by hydrolyzing the neurotransmitter acetylcholine.[2][3] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors, which can lead to a cholinergic crisis and, in severe cases, respiratory failure and death.[3] This in-depth technical guide elucidates the precise molecular mechanism of action of OOS-TETP as an AChE inhibitor, detailing the covalent modification of the enzyme's active site, the subsequent "aging" process, and the kinetic principles governing this interaction. Furthermore, this guide provides detailed, field-proven experimental protocols for the characterization of OOS-TETP and other AChE inhibitors, empowering researchers to conduct robust and reproducible studies.

Introduction: The Significance of Acetylcholinesterase and its Inhibition

Acetylcholinesterase is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems.[2] Its primary function is the rapid hydrolysis of acetylcholine into choline and acetic acid, a crucial step for terminating synaptic transmission and allowing neurons to return to their resting state.[4][5] The active site of AChE contains a catalytic triad composed of serine, histidine, and glutamate residues.[2][6] The inhibition of this vital enzyme is a key mechanism for the therapeutic action of drugs used in the treatment of Alzheimer's disease, myasthenia gravis, and glaucoma.[4] However, it is also the mechanism of toxicity for a wide range of pesticides and nerve agents, including OOS-TETP.[1][7][8]

OOS-TETP is an organophosphorus compound that acts as a potent, irreversible inhibitor of AChE.[9] Understanding its mechanism of action is not only crucial for toxicology and the development of antidotes but also provides a valuable model for the design of novel therapeutic agents targeting cholinergic systems.

The Molecular Mechanism of OOS-TETP Inhibition of Acetylcholinesterase

The inhibition of AChE by OOS-TETP is a multi-step process involving the formation of a transient reversible complex, followed by the irreversible covalent modification of the enzyme's active site.

Initial Binding and Covalent Phosphorylation

Similar to the natural substrate acetylcholine, OOS-TETP initially binds to the active site of AChE.[1] The catalytic serine residue (Ser203), activated by the adjacent histidine (His447) of the catalytic triad, performs a nucleophilic attack on the phosphorus atom of OOS-TETP.[2][6] This results in the formation of a covalent phosphoryl-enzyme conjugate. A key aspect of this reaction is the departure of a "leaving group." For O,O,S-trialkyl phosphorothiolates like OOS-TETP, the S-alkyl group is the leaving group during phosphorylation.[9]

The resulting phosphorylated enzyme is stable and catalytically inactive, as the serine residue is no longer available to hydrolyze acetylcholine.[1] The dephosphorylation of the enzyme is an extremely slow process, on the order of days, effectively leading to irreversible inhibition.[1]

Figure 1: Covalent phosphorylation of AChE by OOS-TETP.

The "Aging" Phenomenon: A Conformation of Irreversibility

Following phosphorylation, the OP-AChE conjugate can undergo a time-dependent dealkylation process known as "aging".[3][10] This reaction involves the cleavage of one of the remaining alkyl groups from the phosphorus atom, resulting in a negatively charged oxygen atom.[3][10] This negatively charged phosphoryl-enzyme conjugate is highly resistant to reactivation by standard oxime antidotes.[3] The rate of aging varies significantly depending on the specific organophosphate compound, with some nerve agents like soman causing extremely rapid aging within minutes.[10][11] For OOS-triethyl phosphorothiolate, the phosphorylated enzyme undergoes both spontaneous reactivation and aging.[9]

The aged enzyme is considered permanently inactivated, as the conformational changes and the negative charge within the active site prevent the binding and action of reactivating agents.[3]

Figure 2: The "aging" process of phosphorylated AChE.

Kinetics of Acetylcholinesterase Inhibition by OOS-TETP

The interaction between OOS-TETP and AChE can be characterized by several kinetic parameters. OOS-triethyl phosphorothiolate inhibits acetylcholinesterase through both a reversible complex formation and progressive, irreversible inhibition.[9] The inhibitory potency is often quantified by the second-order rate constant of inhibition (kᵢ) or, more commonly in screening assays, by the half-maximal inhibitory concentration (IC₅₀).

| Parameter | Description | Typical Value for Potent OPs |

| kᵢ | Second-order rate constant of inhibition | High (e.g., > 10⁵ M⁻¹min⁻¹) |

| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50% | Low (nM to µM range) |

| k_react | First-order rate constant for spontaneous reactivation | Very low |

| k_age | First-order rate constant for aging | Varies depending on the OP |

Note: Specific kinetic constants for OOS-TETP may vary depending on the experimental conditions and the source of the enzyme. A study on bovine erythrocyte acetylcholinesterase reported a bimolecular rate constant (ka) of 6.7 X 10³ M⁻¹min⁻¹ for O,O,S-triethyl phosphorothiolate.[9]

Experimental Protocols for Characterizing OOS-TETP Inhibition

To investigate the inhibitory properties of OOS-TETP and other compounds, standardized and well-controlled experimental protocols are essential. The following sections detail the methodologies for determining AChE activity and inhibitor potency.

Measurement of Acetylcholinesterase Activity: The Ellman's Assay

The Ellman's assay is a widely used, simple, and reliable colorimetric method for measuring AChE activity.[12][13][14]

Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine.[14][15] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[12][13][15] The rate of color formation is directly proportional to the AChE activity.[15]

Materials and Reagents:

-

Acetylcholinesterase (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (OOS-TETP)

-

Positive control inhibitor (e.g., Donepezil or Eserine)

-

96-well microplate

-

Spectrophotometric microplate reader

Step-by-Step Protocol:

-

Prepare Reagents:

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a stock solution of ATCI (e.g., 75 mM) in deionized water.

-

Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

-

Prepare serial dilutions of the test compound (OOS-TETP) and the positive control in the appropriate solvent (ensure the final solvent concentration in the assay is low and does not affect enzyme activity).

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DTNB solution (final concentration typically 0.5 mM)

-

Test compound solution or solvent control

-

AChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI solution (final concentration typically 0.5 mM).

-

Immediately start monitoring the increase in absorbance at 412 nm over time (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the reaction with the solvent control and V_inhibitor is the rate with the test compound.

-

Figure 3: Workflow for the Ellman's assay to measure AChE activity.

Determination of IC₅₀ Value

The IC₅₀ value is a quantitative measure of the potency of an inhibitor.[4]

Procedure:

-

Perform the Ellman's assay as described above with a range of inhibitor concentrations (typically spanning several orders of magnitude).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).

-

The IC₅₀ value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[4]

Therapeutic Intervention: The Role of Oxime Reactivators

The primary treatment for organophosphate poisoning involves the administration of an antimuscarinic agent like atropine to counteract the effects of excess acetylcholine, and an AChE reactivator, typically an oxime.[16] Oximes, such as pralidoxime (2-PAM), function by nucleophilically attacking the phosphorus atom of the phosphorylated serine in the inhibited AChE, thereby displacing the organophosphate and regenerating the active enzyme.[2][17] However, the efficacy of oximes is limited by the "aging" process. Once the OP-AChE complex has aged, it becomes refractory to reactivation by currently available oximes.[1][3]

Conclusion

O,O,S-Triethyl thiophosphate serves as a classic example of an organophosphorus compound that exerts its toxic effects through the potent and irreversible inhibition of acetylcholinesterase. The mechanism involves a covalent phosphorylation of the active site serine, followed by a time-dependent aging process that renders the enzyme resistant to reactivation. A thorough understanding of this mechanism, coupled with robust experimental methodologies, is paramount for the fields of toxicology, pharmacology, and drug development. The protocols and conceptual framework provided in this guide are intended to equip researchers with the necessary tools to further investigate the intricate interactions between organophosphorus compounds and acetylcholinesterase, paving the way for the development of more effective antidotes and therapeutic agents.

References

-

Kovarik, Z., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. IntechOpen. Available at: [Link]

- Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual Review of Pharmacology and Toxicology, 34, 281-320.

-

Worek, F., et al. (2002). Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates. Archives of Toxicology, 76(9), 523-529. Available at: [Link]

-

Shi, M., et al. (2016). Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase. Drug Discovery Today, 21(8), 1349-1357. Available at: [Link]

-

Thompson, C. M., et al. (1981). Interaction of some trialkyl phosphorothiolates with acetylcholinesterase. Characterization of inhibition, aging and reactivation. Biochimica et Biophysica Acta, 661(2), 220-229. Available at: [Link]

-

Wikipedia. (2023). VX (nerve agent). In Wikipedia. Available at: [Link]

- Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95.

-

Worek, F., et al. (2020). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology, 94(7), 2275-2292. Available at: [Link]

- Bajgar, J. (2004). SOME CHARACTERISTICS OF SOMAN, SARIN AND VX POISONING. Acta Medica (Hradec Kralove), 47(4), 229-234.

- Fallah, A. A., & Rasekh, H. R. (2006). KINETICS OF THE ACETYLCHOLINESTERASE (AchE) INHIBITION. Indonesian Journal of Chemistry, 6(1), 73-77.

- Dvir, H., et al. (2010). Acetylcholinesterase: from 3D structure to function. Chemico-Biological Interactions, 187(1-3), 10-22.

- Schopfer, L. M., et al. (2005). Aging pathways for organophosphate-inhibited human butyrylcholinesterase, including novel pathways for isomalathion, resolved by mass spectrometry. Chemical Research in Toxicology, 18(11), 1749-1758.

-

PubChem. (n.d.). O,O,O-Triethyl phosphorothioate. Retrieved from [Link]

- Loureiro, A. I., et al. (2008). Regulation of acetylcholinesterase activity by nitric oxide in rat neuromuscular junction via N-methyl-D-aspartate receptor activation. The Journal of Physiology, 586(22), 5473-5487.

- Musial, A., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 317-327.

- Li, H., et al. (2023). Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. International Journal of Molecular Sciences, 24(18), 14304.

- Oren, G., & Hulse, E. J. (2023). Nerve Agents. In StatPearls.

- Worek, F., et al. (2019). The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime. Frontiers in Chemistry, 7, 323.

- Abed, A., et al. (2021). Physiologically based kinetic modelling based prediction of in vivo rat and human acetylcholinesterase (AChE) inhibition upon exposure to diazinon. Archives of Toxicology, 95(4), 1365-1380.

- Bajgar, J., et al. (2007). DIFFERENTIAL INHIBITION OF THE BRAIN ACETYLCHOLINESTERASE MOLECULAR FORMS FOLLOWING SARIN, SOMAN AND VX INTOXICATION IN LABORATO. Acta Medica (Hradec Kralove), 50(1), 47-52.

-

Assay Genie. (n.d.). Acetylcholinesterase Assay Kit (BA0009). Retrieved from [Link]

- Shi, M., et al. (2016). Efforts toward treatments against aging of organophosphorus-inhibited acetylcholinesterase. Drug Discovery Today, 21(8), 1349-1357.

-

Wikipedia. (2023). Acetylcholinesterase inhibitor. In Wikipedia. Available at: [Link]

- Nikolskaya, E., et al. (2022). Oxime Therapy for Brain AChE Reactivation and Neuroprotection after Organophosphate Poisoning. International Journal of Molecular Sciences, 23(23), 14789.

- Keijer, J. H., & Wolring, G. Z. (1969). In vitro studies on the reactivation by oximes of phosphylated acetylcholinesterase--II. On the formation of O,O-diethyl phosphorylated AChE and O-ethyl methylphosphonylated AChE and their reactivation by PS2. Biochimica et Biophysica Acta, 185(2), 465-468.

- Sanson, B., et al. (2021). Shifts in Backbone Conformation of Acetylcholinesterases upon Binding of Covalent Inhibitors, Reversible Ligands and Substrates. International Journal of Molecular Sciences, 22(24), 13459.

-

Dr.Oracle. (2025). What is the mechanism of formation of aged acetylcholinesterase (AChE) complexes in the context of organophosphate exposure?. Retrieved from [Link]

- Kaboudin, B., & Norouzi, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry, 2, 10.

- EBSCO. (n.d.).

-

protocols.io. (2022). ACE-inhibitory activity assay: IC50. Retrieved from [Link]

- Kasa, P., & Papp, H. (2005). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine.

- Millard, C. B., et al. (2007).

-

EMBL-EBI. (n.d.). Acetylcholinesterase - Mechanism and Catalytic Site Atlas. Retrieved from [Link]

- Worek, F., et al. (2004). Effect of different buffers on kinetic properties of human acetylcholinesterase and the interaction with organophosphates and oximes. Toxicology, 200(1), 19-26.

- Reddit. (2023). Help with determining IC50 for enzyme inhibitors. r/Biochemistry.

- Nonstop Neuron. (2019, April 10).

- Kovarik, Z., et al. (2010). Oximes: Reactivators of phosphorylated acetylcholinesterase and antidotes in therapy against tabun poisoning. Current Organic Chemistry, 14(18), 2056-2070.

- Kaboudin, B., & Norouzi, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry, 2, 10.

Sources

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regulation of acetylcholinesterase activity by nitric oxide in rat neuromuscular junction via N-methyl-D-aspartate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. O,O,S-triethyl phosphorothioate CAS#: 1186-09-0 [m.chemicalbook.com]

- 8. biosynth.com [biosynth.com]

- 9. Interaction of some trialkyl phosphorothiolates with acetylcholinesterase. Characterization of inhibition, aging and reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. mmsl.cz [mmsl.cz]

- 12. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 16. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

O,O,S-Triethyl thiophosphate toxicological profile and LD50 in rats

An In-Depth Technical Guide to the Toxicological Profile and Acute Oral LD50 of O,O,S-Triethyl Thiophosphate in Rats

Executive Summary

O,O,S-Triethyl thiophosphate is an organophosphorus compound recognized for its potent insecticidal properties and significant mammalian toxicity. This technical guide provides a comprehensive analysis of its toxicological profile, with a specific focus on its effects in the rat model. The primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of severe clinical signs. This document details the mechanism of action, toxicokinetics, clinical manifestations of poisoning, and a definitive acute oral median lethal dose (LD50) in rats. Furthermore, it outlines a rigorous, step-by-step experimental protocol for determining acute oral toxicity, grounded in internationally recognized OECD guidelines, to ensure scientific integrity and reproducibility. This guide is intended for researchers, toxicologists, and drug development professionals requiring a detailed understanding of this compound's toxicological characteristics.

Introduction: Chemical Identity and Toxicological Significance

O,O,S-Triethyl thiophosphate, a member of the organothiophosphate class of compounds, is primarily utilized as a pesticide.[1][2] Its efficacy as an insecticide is directly linked to its potent neurotoxic effects, which are not species-specific, posing a significant risk to non-target organisms, including mammals.[3] Understanding its toxicological profile is therefore critical for risk assessment, the development of safety protocols for handling, and the design of potential therapeutic interventions in cases of accidental exposure.

The compound is a clear, colorless oil with the chemical formula C₆H₁₅O₃PS.[4] Its structure, featuring a sulfur atom in a thionoate linkage, is key to its toxicological activity.

| Table 1: Chemical and Physical Properties of O,O,S-Triethyl Thiophosphate | |

| Chemical Name | O,O,S-Triethyl phosphorothioate |

| Synonyms | Phosphorothioic Acid O,O,S-Triethyl Ester, O,O-Diethyl S-Ethyl Phosphorothioate[4] |

| CAS Number | 1186-09-0[4] |

| Molecular Formula | C₆H₁₅O₃PS[4] |

| Molecular Weight | 198.22 g/mol [4] |

| Appearance | Clear Colourless Oil[4] |

| Primary Use | Pesticide[1][2] |

Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of O,O,S-Triethyl thiophosphate toxicity is the inhibition of acetylcholinesterase (AChE).[1] AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses in the central and peripheral nervous systems.[5][6] This enzymatic degradation terminates the signal, allowing the neuron to repolarize and prepare for the next transmission.

Organophosphates like O,O,S-Triethyl thiophosphate act as irreversible inhibitors of AChE.[5][7] The phosphorus atom of the thiophosphate forms a stable covalent bond with the serine hydroxyl group located in the active site of the AChE enzyme.[6][7] For O,O,S-trialkyl phosphorothiolates, the S-alkyl group (in this case, S-ethyl) serves as the leaving group during this phosphorylation process.[8] This reaction results in a phosphorylated, and thereby inactivated, enzyme.

The inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous and excessive stimulation of muscarinic and nicotinic receptors.[7] This hyperstimulation disrupts normal neurotransmission, leading to the characteristic clinical signs of organophosphate poisoning.[3] Studies indicate that two distinct mechanisms, both cholinergic and noncholinergic, may be involved in the overall intoxication process by O,O,S-trialkyl phosphorothioates.[9]

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: O,O,S-Triethyl thiophosphate is toxic via ingestion, intraperitoneal, and intravenous routes, indicating it is readily absorbed into the systemic circulation.[2]

Distribution: Following absorption, organophosphates are generally distributed throughout the body, reaching target organs including the nervous system, liver, and kidneys.[10]

Metabolism: The metabolism of organophosphates is a critical determinant of their toxicity. It primarily occurs in the liver via several pathways, including oxidation, hydrolysis by esterases, and conjugation with glutathione.[11] Many phosphorothioates, which contain a P=S bond, are not potent AChE inhibitors themselves. They require metabolic activation, typically via cytochrome P450-mediated oxidative desulfuration, to their corresponding oxon (P=O) analogues, which are the proximal toxins.[11][12] However, O,O,S-isomers can be potent inhibitors without this activation step. Detoxification can occur through hydrolysis by esterases, which cleaves the molecule, or through glutathione S-transferases, which can dealkylate the compound.[13]

Excretion: Metabolites of organophosphates are typically water-soluble and are excreted primarily through the urine.[13]

Acute Toxicity Profile in Rats

Upon acute exposure, O,O,S-Triethyl thiophosphate elicits a rapid onset of clinical signs consistent with systemic cholinergic crisis.[3] Symptoms can appear within minutes to hours of exposure.[14]

Clinical Signs of Toxicity:

-

Muscarinic Effects: Resulting from the stimulation of parasympathetic nerves, signs include hypersalivation, lacrimation (tearing), urination, defecation, gastrointestinal distress (vomiting, diarrhea), and bronchoconstriction (difficulty breathing).[3][15] Constricted, pinpoint pupils (miosis) are a hallmark sign.[3][14]

-

Nicotinic Effects: These arise from effects at the neuromuscular junction and autonomic ganglia, leading to muscle fasciculations (twitching), tremors, weakness, and eventually paralysis.[3][14] Respiratory failure due to paralysis of the diaphragm is the ultimate cause of death in severe poisoning.[3]

-

Central Nervous System (CNS) Effects: CNS signs can include restlessness, headache, dizziness, confusion, seizures, and coma.[16]

Target Organ Toxicity: Beyond the nervous system, high doses of O,O,S-Triethyl thiophosphate have been shown to cause toxicological lung damage in rats.[1][2]

Median Lethal Dose (LD50) in Rats

The LD50 is a standardized measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population. It is a critical value for hazard classification. For O,O,S-Triethyl thiophosphate, a specific oral LD50 value in rats has been established.

| Table 2: Acute Oral LD50 of O,O,S-Triethyl Thiophosphate in Rats | |

| Species | Rat (Rattus norvegicus) |

| Route of Administration | Oral (gavage) |

| LD50 Value | 27 mg/kg[2] |

| Toxicity Classification | Very Toxic (LD50: 0-50 mg/kg)[17] |

This low LD50 value confirms the high acute toxicity of O,O,S-Triethyl thiophosphate by ingestion.

Experimental Methodologies: Acute Oral Toxicity Study (OECD 423)

The determination of an oral LD50 value must be conducted under rigorous, standardized conditions to ensure data quality and animal welfare. The following protocol is based on the OECD Test Guideline 423 (Acute Toxic Class Method), which uses a stepwise procedure with a small number of animals per step.[18]

Objective: To determine the acute oral toxicity of O,O,S-Triethyl thiophosphate in rats.

Principle: A stepwise procedure is used where a group of three animals is dosed at a defined starting level. The outcome (mortality or survival) determines the next step: dosing at a lower or higher level, or stopping the test.

Experimental Protocol:

-

Test Substance and Preparation:

-

Obtain O,O,S-Triethyl thiophosphate of known purity.

-

The substance should be prepared in a suitable vehicle. An aqueous solution is preferred, followed by an oil (e.g., corn oil).[18] The toxicological properties of the vehicle must be known.[18]

-

Prepare the dose formulation shortly before administration to ensure stability.[18]

-

-

Animal Model:

-

Species and Strain: Use a standard laboratory strain of rat (e.g., Wistar or Sprague-Dawley).[19]

-

Sex: Use females, as they are often assumed to be slightly more sensitive.[20]

-

Age and Weight: Use young, healthy adult animals. Weight variation should not exceed ±20% of the mean weight.[19]

-

Acclimation: Acclimate animals to laboratory conditions for at least 5 days prior to the study.

-

-

Administration of Doses:

-

Fasting: Fast animals overnight (for rats, 17-19 hours) before dosing. Withhold water for a shorter period if necessary. Food may be withheld for 3-4 hours post-dosing.[18][21]

-

Route: Administer the substance in a single dose via oral gavage using a stomach tube.[18]

-

Volume: The administration volume should not exceed 1 mL/100g of body weight for oil-based vehicles or 2 mL/100g for aqueous solutions.[18]

-

Dose Levels: Based on the known LD50 of 27 mg/kg, a starting dose of 25 mg/kg would be appropriate according to the classification scheme.

-

-

Stepwise Dosing Procedure (Example):

-

Step 1: Dose 3 fasted female rats with the starting dose.

-

Step 2: Observe the animals.

-

If 2 or 3 animals die, re-dose the next group of 3 animals at a lower dose level.

-

If 0 or 1 animal dies, re-dose the next group of 3 animals at a higher dose level.

-

-

Step 3: Continue the procedure until a stopping criterion is met (e.g., evident toxicity at a certain dose, no effect at the upper dose limit, or mortality patterns allow for classification).

-

-

Observation:

-

Period: Observe animals for a total of 14 days post-administration.[22]

-

Frequency: Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter.[22]

-

Parameters: Record all clinical signs of toxicity (as described in Section 4.0), onset, duration, and severity. Note any changes in skin, fur, eyes, and mucous membranes. Record body weights shortly before dosing and at least weekly thereafter.

-

-

Pathology:

-

At the end of the 14-day observation period, all surviving animals are humanely euthanized.

-

All animals (including those that died during the study) should undergo a gross necropsy to identify any pathological changes in major organs and tissues.[22]

-

-

Data Analysis:

-

The final toxicity classification is determined by the pattern of mortality across the dose levels tested, according to the OECD 423 guideline chart. This method provides a toxicity class and a likely range for the LD50 value rather than a precise point estimate.

-

Sources

- 1. biosynth.com [biosynth.com]

- 2. O,O,S-triethyl phosphorothioate CAS#: 1186-09-0 [m.chemicalbook.com]

- 3. Organophosphate Toxicity [cwhl.vet.cornell.edu]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]

- 8. Interaction of some trialkyl phosphorothiolates with acetylcholinesterase. Characterization of inhibition, aging and reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicological properties of O,O,S-trialkyl phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Subchronic oral toxicity of triethyl lead in the male weanling rat. Clinical, biochemical, hematological, and histopathological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Metabolism and alkylating activity of thio-TEPA in rat liver slice incubation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sci-Hub. Metabolism of O-ethyl S,S-dipropyl phosphorodithioate in rats and liver microsomal systems / Biochemical Pharmacology, 1972 [sci-hub.box]

- 14. Organophosphate Poisoning: Symptoms, Treatment, and More [healthline.com]

- 15. Insecticide Poisoning - Injuries and Poisoning - MSD Manual Consumer Version [msdmanuals.com]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. Rodenticide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. fda.gov [fda.gov]

- 21. daikinchemicals.com [daikinchemicals.com]

- 22. downloads.regulations.gov [downloads.regulations.gov]

O,O,S-Triethyl thiophosphate physical properties and solubility

An In-Depth Technical Guide to the Physical Properties and Solubility of O,O,S-Triethyl Phosphorothiolate

Introduction

O,O,S-Triethyl phosphorothiolate (CAS RN: 1186-09-0), an isomer of the more commonly referenced O,O,O-triethyl phosphorothioate, is an organophosphorus compound with significant relevance in toxicological studies and as a pesticide.[1][2][3] Its unique thiono-thiolo rearrangement capability and distinct metabolic fate differentiate it from its O,O,O-isomer, making a thorough understanding of its physicochemical properties essential for researchers in drug development, toxicology, and environmental science. This guide provides a comprehensive overview of the known physical properties and solubility characteristics of O,O,S-triethyl phosphorothiolate, supplemented with detailed experimental protocols for their determination. As a Senior Application Scientist, the emphasis here is not merely on presenting data, but on explaining the causality behind the methodologies—enabling fellow scientists to reproduce, validate, and expand upon this knowledge.

Chemical Identity and Structure

Clarity in chemical identification is paramount. O,O,S-Triethyl phosphorothiolate is structurally distinct from its thiono isomer, O,O,O-triethyl phosphorothioate. The "S" designation in the name indicates that one ethyl group is attached to the phosphorus atom via a sulfur atom (a P-S-C linkage), while the other two ethyl groups are attached via oxygen (P-O-C linkages). This structural nuance is critical as it profoundly influences the compound's reactivity and biological activity.

-

Synonyms: O,O,S-Triethyl phosphorothiolate, O,O-Diethyl S-Ethyl Phosphorothioate[6]

The logical relationship between the compound's name, structure, and key identifiers is illustrated below.

Caption: Core Chemical Identity of O,O,S-Triethyl Phosphorothiolate.

Physical and Chemical Properties

The physical properties of a compound are foundational to its application, formulation, and safe handling. While extensive experimental data for O,O,S-triethyl phosphorothiolate is less common in the literature compared to its O,O,O-isomer, the available data are summarized below. It is crucial for researchers to recognize this data scarcity and, where necessary, perform independent verification.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale-yellow liquid/oil | [1][5][6] |

| Boiling Point | 217 °C (estimated) | [1][2] |

| Density | 1.110 g/cm³ | [1][2] |

| Melting Point | Data not readily available | |

| Vapor Pressure | Data not readily available | |

| Refractive Index | Data not readily available |

Note: The absence of readily available experimental data for properties like melting point and vapor pressure highlights a significant data gap in the scientific literature for this specific isomer.

Solubility Profile

Solubility is a critical parameter for any compound intended for biological study or formulation. It dictates bioavailability, dictates appropriate solvent systems for analysis, and informs environmental fate.

Qualitative Solubility

Published data indicates that O,O,S-triethyl phosphorothiolate is slightly soluble in chloroform and ethyl acetate.[1][2] This suggests a preference for moderately polar to nonpolar organic solvents. Its solubility in aqueous systems is expected to be low, a common characteristic of many organophosphate esters.

Experimental Protocol: Determination of Quantitative Solubility

To address the lack of quantitative data, a robust and validated protocol for solubility determination is essential. The following method is based on the principles of phase solubility analysis, which is reliable for determining the purity and solubility of thermally labile compounds.[8]

Objective: To determine the solubility of O,O,S-triethyl phosphorothiolate in various solvents (e.g., water, methanol, acetone, hexane) at a controlled temperature.

Materials:

-

Selected solvents (HPLC grade or higher)

-

20 mL glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker/incubator

-

Analytical balance (± 0.01 mg)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Syringe filters (0.22 µm, PTFE)

Methodology:

-

Preparation of Vials: Add an excess amount of O,O,S-triethyl phosphorothiolate to several pre-weighed vials. The goal is to create a saturated solution with visible undissolved compound.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.[8]

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to 25 °C (or the desired experimental temperature). Allow the mixtures to equilibrate for at least 48-72 hours. The extended time ensures that equilibrium is truly reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the incubator for at least 24 hours to allow for the complete sedimentation of undissolved material.[8]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a glass syringe. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, tared vial to remove any suspended microparticles.

-

Quantification (Gravimetric): For less volatile solvents, the concentration can be determined gravimetrically. Weigh the filtered aliquot, then carefully evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., 35-40°C) until a constant weight of the residue is achieved.[8] The solubility is calculated as mass of residue per volume of solvent.

-

Quantification (Chromatographic): For aqueous and volatile organic solvents, a more accurate method is required. Prepare a series of calibration standards of O,O,S-triethyl phosphorothiolate in the same solvent. Dilute the filtered supernatant with a known factor to fall within the calibration range and analyze both the standards and the sample by GC-MS (see Section 5.0 for a detailed analytical method). Calculate the concentration in the original supernatant based on the calibration curve.

The following workflow diagram illustrates this process.

Sources

- 1. O,O,S-triethyl phosphorothioate CAS#: 1186-09-0 [m.chemicalbook.com]

- 2. O,O,S-triethyl phosphorothioate | 1186-09-0 [chemicalbook.com]

- 3. O,O,S-Triethyl Phosphorothiolate | CymitQuimica [cymitquimica.com]

- 4. O,O,S-triethyl phosphorothioate 96% | CAS: 1186-09-0 | AChemBlock [achemblock.com]

- 5. O,O,S-TRIETHYL PHOSPHOROTHIOATE | 1186-09-0 [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. tandfonline.com [tandfonline.com]

Introduction: The Genesis of Organophosphorus Chemistry

An In-depth Technical Guide to the History and Discovery of O,O,S-Triethyl phosphorothioate

O,O,S-Triethyl phosphorothioate belongs to the vast and influential class of organophosphorus (OP) compounds, organic derivatives of phosphoric acid. The history of these compounds is a compelling narrative of scientific inquiry that straddles the line between agricultural advancement and military application. Organophosphate chemistry's roots can be traced back to the 19th century, with early syntheses of phosphoric acid derivatives by chemists like Lassaigne in 1820, and later, the synthesis of tetraethyl pyrophosphate (TEPP) in 1854 by Moschnin and Philippe de Clermont.[1][2][3] However, the profound biological activity of these molecules remained largely unexplored until the 1930s.

The pivotal chapter in the history of organophosphates was written by the German chemist Dr. Gerhard Schrader at IG Farben.[2][4] Tasked with developing novel insecticides to secure Germany's food supply, Schrader's research into organophosphorus compounds uncovered their potent insecticidal properties.[5][6][7] This pursuit led to the landmark, albeit accidental, discovery of their extreme toxicity to mammals through the inhibition of the critical enzyme acetylcholinesterase.[5] This dual discovery path resulted in the development of both highly effective agricultural insecticides, such as parathion, and potent chemical warfare nerve agents, including Tabun (1936) and Sarin (1938).[5][6][7][8] It is within this complex historical context of agricultural ambition and military secrecy that compounds like O,O,S-Triethyl phosphorothioate emerged.

Physicochemical Characteristics

O,O,S-Triethyl phosphorothioate, also known by synonyms such as Phosphorothioic Acid O,O,S-Triethyl Ester and O,O-Diethyl S-Ethyl Phosphorothioate, is a clear, colorless oil.[9] Its fundamental properties are summarized below.

| Property | Value | References |

| CAS Number | 1186-09-0 | [9][10] |

| Molecular Formula | C6H15O3PS | [9] |

| Molecular Weight | 198.22 g/mol | [9] |

| Appearance | Clear Colourless Oil | [9] |

| Boiling Point | 217°C (estimated) | [10] |

| Density | 1.1100 g/cm³ | [10] |

| Storage | 2-8°C, Refrigerator, Under Inert Atmosphere | [9][10] |

Synthesis and Chemical Elaboration

The synthesis of phosphorothioates, including the O,O,S-triethyl isomer, has evolved, with modern methods favoring efficiency and yield. Historically, the preparation of related compounds laid the groundwork for current protocols.

Conceptual Synthesis Pathways

Several strategic approaches have been documented for the synthesis of phosphorothioates:

-

Sulfurization of Phosphites : A common method involves the reaction of a trialkyl phosphite with elemental sulfur. For the isomeric O,O,O-Triethyl phosphorothioate, this involves reacting triethyl phosphite with sulfur, often in the presence of the ethanol used in the phosphite's preparation.[11]

-

Alkylation of Thiophosphate Salts : A direct and versatile route involves the S-alkylation of O,O'-dialkyl thiophosphate anions. These ambident nucleophiles can be reacted with alkyl halides. Studies show that reacting ammonium O,O'-diethyl thiophosphate with electrophiles like benzyl halides results exclusively in S-alkylation.[12]

-

One-Pot Microwave-Assisted Synthesis : A modern, efficient, and solvent-free approach has been developed. This method involves the reaction of an alkyl halide with a mixture of diethyl phosphite, sulfur, and a base like triethylamine, often accelerated by microwave irradiation.[12][13] This protocol offers a streamlined process for generating phosphorothioates.[13]

Experimental Protocol: One-Pot Synthesis of Phosphorothioates

The following is a generalized protocol based on the one-pot synthesis methodology, illustrating the principles of the reaction.[12][13]

Objective: To synthesize an S-alkyl O,O-diethyl phosphorothioate.

Materials:

-

Diethyl phosphite

-

Sulfur powder

-

Triethylamine (TEA)

-

Appropriate alkyl halide (e.g., Ethyl bromide for O,O,S-Triethyl phosphorothioate)

-

Acidic alumina

-

Microwave reactor

-

Standard laboratory glassware for extraction and purification

-

Solvents for workup (e.g., diethyl ether, water)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-